N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide
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Description
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound with a unique structural composition that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, synthesis, and relevant research findings.
Structural Characteristics
The compound features several distinct structural motifs:
- Cyclopropyl group : Known for its unique strain and reactivity.
- Furan ring : A heterocyclic structure that contributes to the compound's electronic properties.
- Triazole moiety : Implicated in various biological interactions.
- Phenylsulfanyl group : Enhances lipophilicity and may influence binding interactions.
The molecular formula is C18H20N4O4, with a molecular weight of approximately 356.4 g/mol .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, which include:
-
Antimicrobial Activity :
- The compound shows potential against various bacterial strains, likely due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways .
-
Anticancer Properties :
- Research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest mechanisms .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in disease progression, such as kinases or proteases .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Modulation of Enzyme Activity : Binding to active sites of enzymes and altering their functions.
- Interference with Cellular Signaling Pathways : Affecting pathways such as MAPK or PI3K/Akt that are crucial in cancer progression and cellular survival .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the furan moiety through electrophilic substitution.
- Final amide coupling to achieve the desired structure.
Research methodologies employed in studying this compound often include:
- In vitro assays to assess biological activity against cell lines.
- Molecular docking studies to predict binding affinities and interactions with target proteins .
Case Studies and Relevant Literature
Several studies have documented the biological activities associated with compounds similar to this compound:
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18(10-14-28-16-5-2-1-3-6-16)21-11-12-23-20(26)24(15-8-9-15)19(22-23)17-7-4-13-27-17/h1-7,13,15H,8-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTJOKNBXMAKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.